

LGH-447: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: *Lgh-447*

Cat. No.: *B560061*

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LGH-447, also known as PIM447, is a potent, orally available pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in the regulation of cell cycle progression and apoptosis.[1][2] This guide provides a detailed comparison of **LGH-447**'s selectivity profile against other kinases, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.

High Selectivity for PIM Kinases

Biochemical assays have demonstrated that **LGH-447** exhibits exceptional potency and selectivity for the PIM kinase family. The inhibitor has K_i values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[3][4]

A comprehensive kinase selectivity panel was conducted to assess the activity of **LGH-447** against 68 other protein kinases and 9 lipid kinases.[3][4] The results underscore the high selectivity of **LGH-447**. In this broad panel, significant inhibition was primarily observed against the PIM kinases. For instance, PIM2 was inhibited with an IC_{50} of less than 0.003 μ M.[3][4]

While some off-target activity was noted for kinases such as GSK3 β , PKN1, and PKC τ , the inhibitory concentrations were substantially higher, with IC_{50} values ranging between 1 and 5 μ M.[3][4] This represents a selectivity window of over 100,000-fold compared to its potency against PIM kinases.[3][4] For the majority of other kinases tested in the panel, the biochemical IC_{50} was greater than 9 μ M.[3][4] Furthermore, in cellular assays, **LGH-447** showed no inhibitory activity against GSK3 β at concentrations up to 20 μ M, confirming its high selectivity in a more physiologically relevant context.[3][4]

Table 1: Kinase Selectivity Profile of LGH-447

Target Kinase	Ki (pM)	IC50 (μM)	Selectivity Fold (relative to PIM Ki)
PIM1	6	-	-
PIM2	18	<0.003	-
PIM3	9	-	-
GSK3β	-	1 - 5	>100,000
PKN1	-	1 - 5	>100,000
PKCτ	-	1 - 5	>100,000
Other (65 kinases)	-	>9	>1,000,000

Experimental Protocols

Biochemical Kinase Assay for Selectivity Profiling:

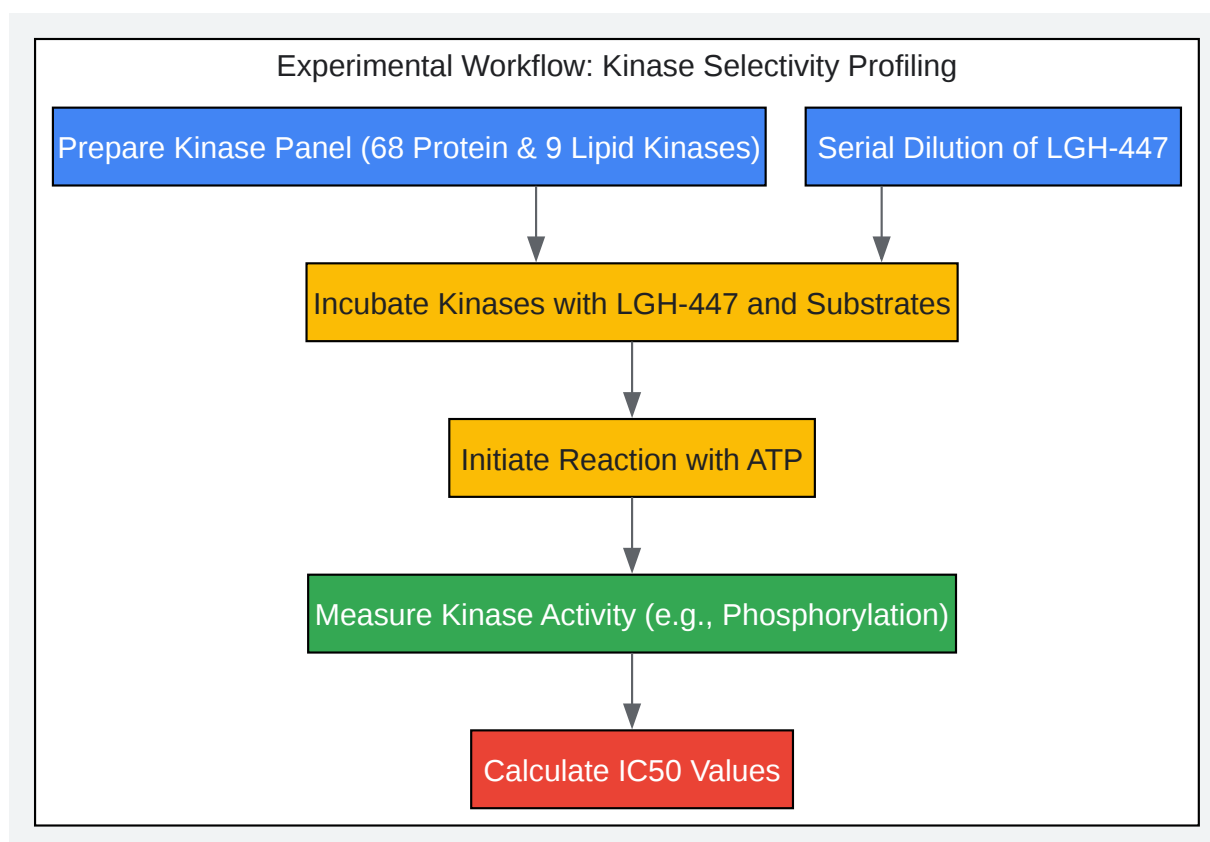
The kinase selectivity of **LGH-447** was determined using a standard biochemical assay format. A panel of 68 diverse protein kinases and 9 lipid kinases was utilized. The general steps for such an assay are as follows:

- **Reagent Preparation:** Recombinant kinases, appropriate substrates (peptide or protein), and ATP are prepared in a suitable assay buffer.
- **Compound Dilution:** **LGH-447** is serially diluted to a range of concentrations to determine the dose-response relationship.
- **Kinase Reaction:** The kinase, substrate, and ATP are incubated with the various concentrations of **LGH-447**. The reaction is typically initiated by the addition of ATP.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

- **Data Analysis:** The raw data is converted to percent inhibition relative to a control (DMSO vehicle). The IC50 values are then calculated by fitting the dose-response curves to a sigmoidal model.

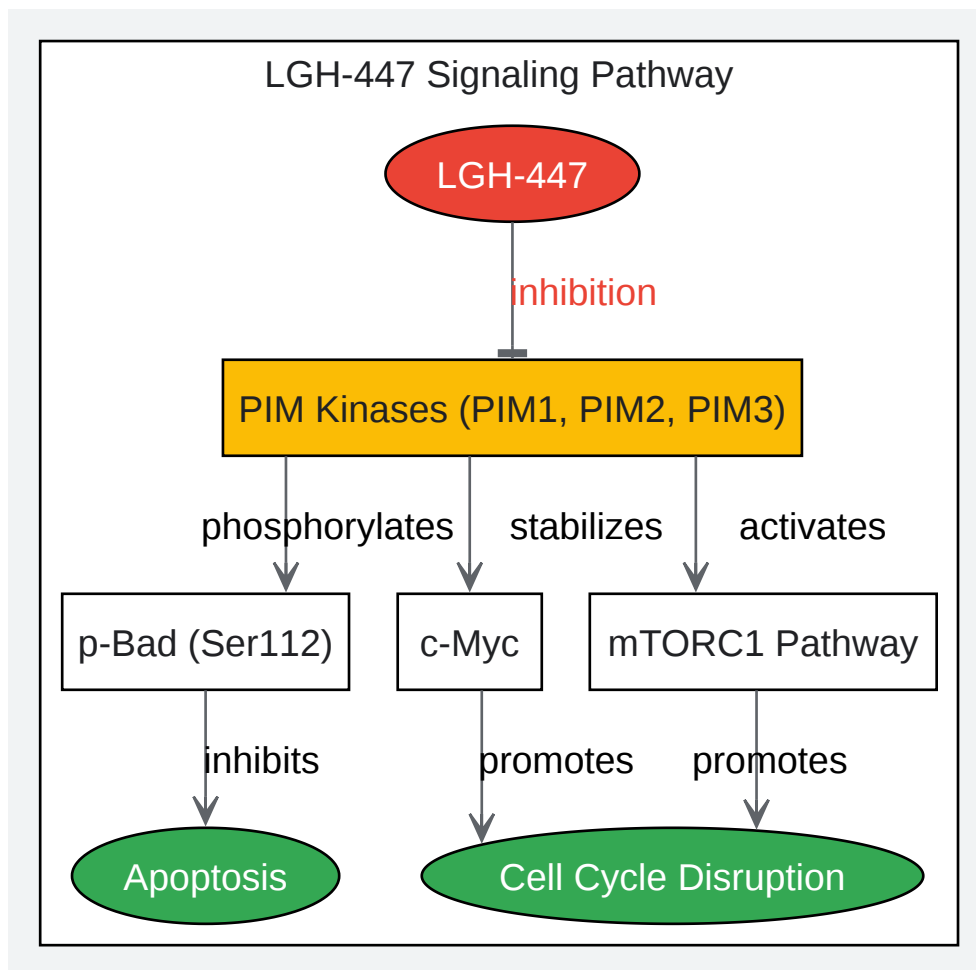
Signaling Pathway and Experimental Workflow

The primary mechanism of action of **LGH-447** is the inhibition of the PIM signaling pathway, which plays a crucial role in cell survival and proliferation. By inhibiting PIM kinases, **LGH-447** disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[1][2][3] This is mediated through a decrease in the phosphorylation of pro-apoptotic proteins like Bad and a reduction in the levels of the c-Myc oncoprotein.[3] Furthermore, **LGH-447** has been shown to inhibit the mTORC1 pathway.[3]



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Caption: A generalized workflow for determining the kinase selectivity profile of **LGH-447**.



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Caption: The signaling pathway inhibited by **LGH-447**, leading to apoptosis and cell cycle disruption.

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